molecular formula C23H23N5O B3504516 N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3504516
M. Wt: 385.5 g/mol
InChI Key: FIVGTHARPRUSPX-UHFFFAOYSA-N
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Description

The compound “N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, and a quinoline ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . Without specific literature on this exact compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite diverse, depending on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and arrangement of polar and nonpolar groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better efficacy and safety .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-3-yl)methyl]-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-14-9-15(2)22-18(10-14)19(12-21(26-22)20-7-5-6-8-24-20)23(29)25-13-17-11-16(3)28(4)27-17/h5-12H,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVGTHARPRUSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=NN(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 4
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

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